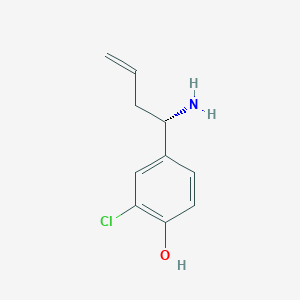
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol is an organic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a butanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol typically involves the reaction of 4-bromo-1H-pyrazole with an appropriate butanol derivative. One common method includes the use of 4-bromo-1H-pyrazole and a butanol derivative under basic conditions to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-bromo-1H-pyrazol-1-yl)butan-2-one.
Reduction: Formation of trans-3-(1H-pyrazol-1-yl)butan-2-ol.
Substitution: Formation of trans-3-(4-substituted-1H-pyrazol-1-yl)butan-2-ol derivatives.
Aplicaciones Científicas De Investigación
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials and catalysts
Mecanismo De Acción
The mechanism of action of trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors. This binding can modulate the activity of the target proteins, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction .
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-1H-pyrazole
- 3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol
- 6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine
Uniqueness
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol is unique due to its specific substitution pattern and the presence of both a bromine atom and a hydroxyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H11BrN2O |
|---|---|
Peso molecular |
219.08 g/mol |
Nombre IUPAC |
(2R,3R)-3-(4-bromopyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C7H11BrN2O/c1-5(6(2)11)10-4-7(8)3-9-10/h3-6,11H,1-2H3/t5-,6-/m1/s1 |
Clave InChI |
OFXIYXXRVYMDKK-PHDIDXHHSA-N |
SMILES isomérico |
C[C@H]([C@@H](C)O)N1C=C(C=N1)Br |
SMILES canónico |
CC(C(C)O)N1C=C(C=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


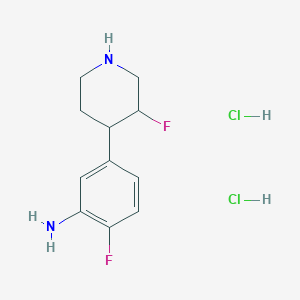
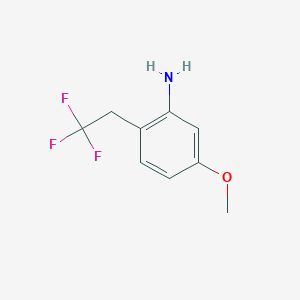
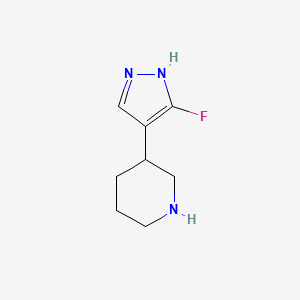
![(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one](/img/structure/B15226141.png)
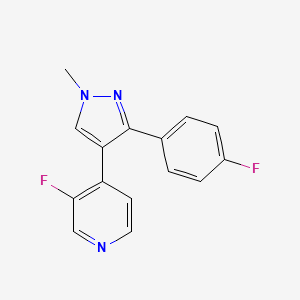
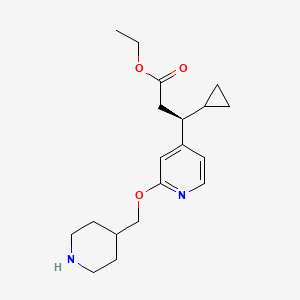
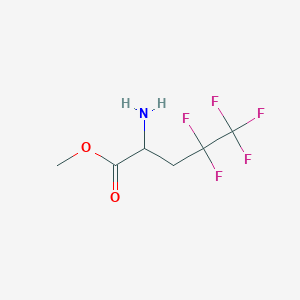
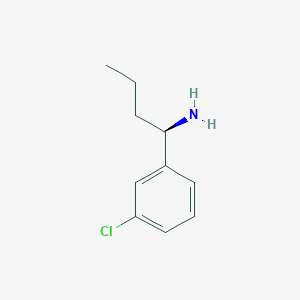
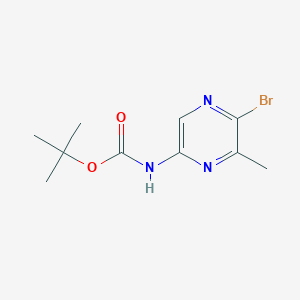
![5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15226171.png)
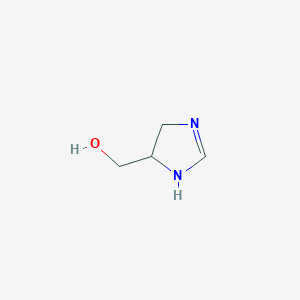

![tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B15226215.png)
